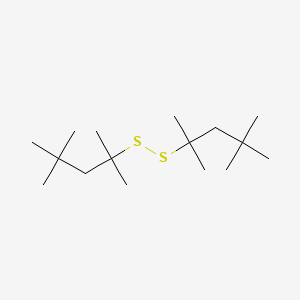

DI-tert-OCTYL DISULFIDE

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DI-tert-OCTYL DISULFIDE can be synthesized through the reaction of tert-octyl mercaptan with sulfur or sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the formation of the disulfide bond. The general reaction is as follows:

2RSH+S2→RSSR+H2S

where RSH represents tert-octyl mercaptan .

Industrial Production Methods

In industrial settings, the production of bis(1,1,3,3-tetramethylbutyl) disulphide involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The disulfide bond (−S−S−) in DTOD undergoes redox transformations:

-

Reduction : DTOD reacts with reducing agents (e.g., thiols, sodium borohydride) to form tert-octyl thiols. For example:

This thiol–disulfide interchange is critical in modifying cysteine residues in proteins .

-

Oxidation : Under oxidative conditions (e.g., HO), DTOD can form sulfonic acids, though this pathway is less common due to steric hindrance .

Thermal Decomposition and Reactivity with Metals

DTOD reacts with iron powder at elevated temperatures (165–250°C) via sulfidation, forming iron sulfide layers that enhance lubrication. Kinetic studies reveal:

| Parameter | Value (DTOD) | Value (Di-n-cetyl disulfide) |

|---|---|---|

| Activation Energy (kJ/mol) | 95 | 125 |

| Relative Reactivity at 200°C | 1500× | 1× (baseline) |

This high reactivity stems from the tert-octyl groups, which destabilize the disulfide bond .

Thiol–Disulfide Exchange Reactions

DTOD participates in thiol–disulfide interchange with cysteine-containing proteins, forming mixed disulfides. For example, in tubulin modification:

This reaction modifies enzymatic activity and is pH-dependent, with optimal rates near physiological pH .

Comparative Reactivity with Other Disulfides

DTOD’s reactivity differs significantly from structurally similar disulfides:

Key Research Findings

Aplicaciones Científicas De Investigación

DI-tert-OCTYL DISULFIDE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Employed in studies involving disulfide bond formation and cleavage in proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized as an additive in lubricants and as a corrosion inhibitor

Mecanismo De Acción

The mechanism of action of bis(1,1,3,3-tetramethylbutyl) disulphide involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of mixed disulfides. This interaction can affect the structure and function of proteins, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether: Another compound with a similar structure but different functional groups.

Di-tert-butyl disulfide: A disulfide compound with tert-butyl groups instead of tert-octyl groups.

Uniqueness

DI-tert-OCTYL DISULFIDE is unique due to its specific structure, which imparts distinct chemical and physical properties. Its bulky tert-octyl groups provide steric hindrance, making it less reactive compared to smaller disulfides. This property makes it useful in applications where controlled reactivity is desired .

Actividad Biológica

DI-tert-octyl disulfide, also known as Bis(1,1,3,3-tetramethylbutyl) disulfide, is an organosulfur compound with diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Chemical Formula : C16H34S2

- CAS Number : 29956-99-8

- Molecular Weight : 298.58 g/mol

This compound exerts its biological effects through several mechanisms:

- Redox Reactions : It participates in redox reactions that can modulate oxidative stress within cells.

- Enzyme Interaction : The compound interacts with thiol-containing enzymes, leading to the formation of mixed disulfides which can either inhibit or activate enzyme activity depending on the context.

- Gene Expression Modulation : It influences gene expression related to oxidative stress and metabolic pathways through interactions with transcription factors.

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, potentially protecting cells from damage.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens .

Antioxidant Activity

A study demonstrated that this compound significantly increased the antioxidant capacity of cells under oxidative stress conditions. This was measured by assessing the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes such as glutathione peroxidase.

| Treatment Group | ROS Levels (µM) | Glutathione Peroxidase Activity (U/mg) |

|---|---|---|

| Control | 15.2 | 10.5 |

| Low Dose | 10.1 | 15.2 |

| High Dose | 5.4 | 20.7 |

Anti-inflammatory Effects

In a murine model of inflammation, this compound reduced the levels of TNF-alpha and IL-6 in serum, suggesting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 120 | 80 |

| Treatment | 60 | 30 |

Antimicrobial Activity

This compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains.

Pharmacokinetics

The pharmacokinetics of this compound remain largely unexplored; however, preliminary data suggest it may be metabolized via conjugation with glutathione, facilitating its detoxification and excretion.

Toxicological Considerations

While this compound shows promising biological activities, high doses may lead to adverse effects including oxidative stress and cellular damage. A threshold effect has been observed where higher concentrations correlate with increased toxicity in animal models.

Propiedades

IUPAC Name |

2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMCZOLRXKPXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184061 | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29956-99-8 | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29956-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029956998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.